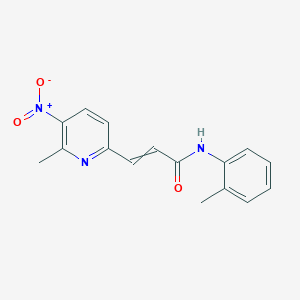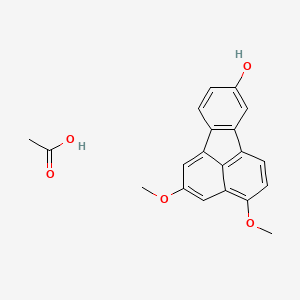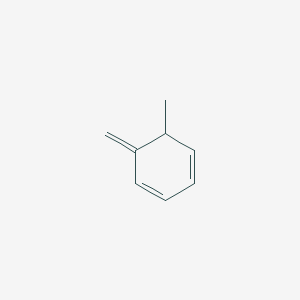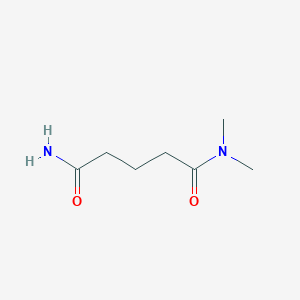![molecular formula C19H21OP B14387477 (Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 87944-11-4](/img/structure/B14387477.png)
(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[410]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a bicyclic heptane structure bonded to a diphenylphosphane oxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of bicyclo[4.1.0]heptane derivatives with diphenylphosphane oxide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. Common reaction conditions include temperatures ranging from 50°C to 100°C and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
化学反応の分析
Types of Reactions
(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphane oxide group to a phosphane group.
Substitution: The bicyclic heptane structure allows for substitution reactions, where hydrogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the synthesis of advanced materials and as a precursor for various phosphorus-containing compounds.
作用機序
The mechanism of action of (Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through its phosphorus atom, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Betamethasone dipropionate: A corticosteroid with anti-inflammatory properties.
Uniqueness
(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its bicyclic structure and the presence of a diphenylphosphane oxide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
87944-11-4 |
|---|---|
分子式 |
C19H21OP |
分子量 |
296.3 g/mol |
IUPAC名 |
7-diphenylphosphorylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C19H21OP/c20-21(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)19/h1-6,9-12,17-19H,7-8,13-14H2 |
InChIキー |
KSSRKFNAGACKNC-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)

![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)



![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)




![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
